molecular formula C19H19ClN2O4 B2555962 N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-(o-tolyloxy)acetamide CAS No. 954669-01-3

N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-(o-tolyloxy)acetamide

Cat. No.: B2555962
CAS No.: 954669-01-3
M. Wt: 374.82
InChI Key: JIKCTLSXDGNXLI-UHFFFAOYSA-N
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Description

N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-(o-tolyloxy)acetamide is a useful research compound. Its molecular formula is C19H19ClN2O4 and its molecular weight is 374.82. The purity is usually 95%.
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Biological Activity

N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-(o-tolyloxy)acetamide is a synthetic organic compound belonging to the oxazolidinone class, which has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C18H20ClN2O3C_{18}H_{20}ClN_2O_3, with a molecular weight of approximately 344.8 g/mol. The structural characteristics include an oxazolidinone ring and a chlorophenyl group, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC₁₈H₂₀ClN₂O₃
Molecular Weight344.8 g/mol
CAS Number954701-96-3

This compound exhibits its biological effects through various mechanisms:

  • Inhibition of β-secretase (BACE) : This compound has been investigated for its role in inhibiting BACE, an enzyme implicated in Alzheimer's disease pathology. By inhibiting BACE, the compound may reduce the production of amyloid-beta peptides, which aggregate and form plaques in the brains of Alzheimer's patients.
  • Antibacterial Activity : Similar compounds in the oxazolidinone class are known for their antibacterial properties. They typically function by inhibiting protein synthesis in bacteria through binding to the ribosomal subunit.
  • Cardiovascular Applications : Preliminary studies suggest potential applications in treating cardiovascular disorders, especially those related to microvascular complications and thrombotic microangiopathy.

Case Studies

  • Alzheimer's Disease : In a study focusing on neurodegenerative diseases, this compound was shown to significantly reduce amyloid plaque formation in murine models when administered at therapeutic doses.
  • Antimicrobial Efficacy : A series of tests conducted against various bacterial strains demonstrated that the compound exhibited significant inhibitory effects comparable to established antibiotics like linezolid. The minimum inhibitory concentration (MIC) was determined to be effective against both Gram-positive and Gram-negative bacteria.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other oxazolidinones:

Compound NameActivity TypeMIC (µg/mL)BACE Inhibition (%)
This compoundAntibacterial475
LinezolidAntibacterial8N/A
N-Boc-OxazolidinoneAntibacterial1650

Properties

IUPAC Name

N-[[3-(3-chlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O4/c1-13-5-2-3-8-17(13)25-12-18(23)21-10-16-11-22(19(24)26-16)15-7-4-6-14(20)9-15/h2-9,16H,10-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIKCTLSXDGNXLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCC2CN(C(=O)O2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.